![molecular formula C14H9ClN2O3S2 B2774133 Methyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-20-9](/img/structure/B2774133.png)
Methyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate
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Description
Methyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzo[d]thiazole family and has been shown to have a wide range of biochemical and physiological effects. In
Scientific Research Applications
- Anticancer Properties : Thiophene derivatives have been explored for their potential as anticancer agents . Methyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate may exhibit cytotoxic effects on cancer cells, making it an interesting lead compound for further investigation.
- Anti-Inflammatory and Antimicrobial Activity : Thiophene-based molecules often possess anti-inflammatory and antimicrobial properties . This compound could be studied for its effectiveness against inflammatory diseases and infections.
- Organic Semiconductors : Thiophene derivatives play a crucial role in organic semiconductors, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Investigating the electronic properties of Methyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate could lead to novel materials for electronic devices.
- Corrosion Inhibition : Thiophene derivatives are used as corrosion inhibitors in industrial chemistry . This compound might find applications in protecting metals from corrosion.
- Antihypertensive and Anti-Atherosclerotic Properties : Some thiophene-containing compounds exhibit antihypertensive and anti-atherosclerotic effects . Researching the cardiovascular effects of this compound could be valuable.
- Voltage-Gated Sodium Channel Blockers : Articaine, a compound related to thiophenes, acts as a voltage-gated sodium channel blocker and is used as a dental anesthetic . Similar investigations could be conducted for Methyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate.
- Condensation Reactions : Thiophene derivatives are synthesized through condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . Understanding the synthetic pathways for this compound is essential for further exploration.
- Cytotoxicity Studies : Testing this compound’s cytotoxicity on various human tumor cell lines could reveal its potential as an antitumor agent .
Medicinal Chemistry and Drug Development
Material Science and Organic Electronics
Pharmacology and Therapeutics
Synthetic Chemistry
Biological Assays and Cell Lines
Therapeutic Applications
properties
IUPAC Name |
methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3S2/c1-20-13(19)7-2-3-8-10(6-7)22-14(16-8)17-12(18)9-4-5-11(15)21-9/h2-6H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUOFAKJELURRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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